molecular formula C9H19Br B048978 1-Bromononane CAS No. 693-58-3

1-Bromononane

Cat. No.: B048978
CAS No.: 693-58-3
M. Wt: 207.15 g/mol
InChI Key: AYMUQTNXKPEMLM-UHFFFAOYSA-N
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Description

1-Bromononane: is an organic compound with the molecular formula C₉H₁₉Br It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesisnonyl bromide . It is a member of the alkyl halides family, where a bromine atom is attached to a nonane chain. This compound is known for its reactivity, making it a valuable reagent in various chemical reactions.

Mechanism of Action

Target of Action

1-Bromononane, also known as Nonyl bromide, is a synthetic intermediate . It is primarily used in the synthesis of cyclooxygenase-2 (COX-2), a new class of selective COX-2 inactivators . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromononane can be synthesized through the bromination of nonane. The process typically involves the reaction of nonane with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of nonane using bromine or hydrogen bromide. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromononane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Elimination Reactions: this compound can undergo elimination reactions to form alkenes. This typically involves the removal of a hydrogen atom and the bromine atom, resulting in the formation of a double bond.

    Oxidation Reactions: Although less common, this compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium alkoxides in polar solvents such as ethanol or water.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Alcohols, ethers, or amines, depending on the nucleophile used.

    Elimination Reactions: Alkenes, such as nonene.

    Oxidation Reactions: Alcohols or carboxylic acids, depending on the extent of oxidation.

Scientific Research Applications

1-Bromononane has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biological Studies: this compound is used in studies involving membrane interactions and lipid bilayers due to its hydrophobic nature.

    Material Science: It is used in the preparation of surfactants and other materials with specific surface properties.

    Chemical Research: The compound is used in mechanistic studies of nucleophilic substitution and elimination reactions.

Comparison with Similar Compounds

  • 1-Bromohexane (C₆H₁₃Br)
  • 1-Bromooctane (C₈H₁₇Br)
  • 1-Bromodecane (C₁₀H₂₁Br)
  • 1-Bromododecane (C₁₂H₂₅Br)

Comparison: 1-Bromononane is similar to other alkyl bromides in terms of its reactivity and chemical properties. its longer carbon chain compared to 1-Bromohexane and 1-Bromooctane makes it more hydrophobic and less soluble in polar solvents. Compared to 1-Bromodecane and 1-Bromododecane, this compound has a shorter carbon chain, making it slightly more reactive in nucleophilic substitution reactions due to less steric hindrance.

Properties

IUPAC Name

1-bromononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMUQTNXKPEMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049348
Record name n-Nonyl bromide
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Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

693-58-3
Record name 1-Bromononane
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Record name n-Nonyl bromide
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Record name 1-Bromononane
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Record name Nonane, 1-bromo-
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Record name n-Nonyl bromide
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Record name 1-bromononane
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Record name NONYLBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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